molecular formula C10H9N5OS B11478698 3-(Methoxymethyl)-6-(pyridin-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(Methoxymethyl)-6-(pyridin-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B11478698
M. Wt: 247.28 g/mol
InChI Key: BTEZEQXMWNBEPV-UHFFFAOYSA-N
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Description

4-[3-(Methoxymethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]pyridine is a heterocyclic compound that combines the structural features of triazole, thiadiazole, and pyridine. This compound is of significant interest due to its potential pharmacological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(Methoxymethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, leading to the formation of the triazole ring on the thiadiazole scaffold . Another approach includes the use of microwave irradiation to facilitate the cyclization process, which can significantly reduce reaction times and improve yields .

Industrial Production Methods

Industrial production of this compound may involve scaling up the aforementioned synthetic routes with optimization for large-scale reactions. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-[3-(Methoxymethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]pyridine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can participate in nucleophilic and electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dimethyl sulfoxide, and catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

4-[3-(Methoxymethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]pyridine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[3-(Methoxymethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]pyridine involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. This compound may also interact with cellular receptors and signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[3-(Methoxymethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]pyridine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxymethyl group enhances its solubility and reactivity, while the pyridine ring contributes to its ability to interact with various biological targets .

Properties

Molecular Formula

C10H9N5OS

Molecular Weight

247.28 g/mol

IUPAC Name

3-(methoxymethyl)-6-pyridin-4-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C10H9N5OS/c1-16-6-8-12-13-10-15(8)14-9(17-10)7-2-4-11-5-3-7/h2-5H,6H2,1H3

InChI Key

BTEZEQXMWNBEPV-UHFFFAOYSA-N

Canonical SMILES

COCC1=NN=C2N1N=C(S2)C3=CC=NC=C3

Origin of Product

United States

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